molecular formula C17H18BrCl2FN4O2 B3245565 Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate CAS No. 1698028-12-4

Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B3245565
CAS No.: 1698028-12-4
M. Wt: 480.2 g/mol
InChI Key: SESOKJMWCYVSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 7, 2/6, and 8, respectively, coupled to a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group. The halogenated quinazoline scaffold is significant in medicinal chemistry due to its role in kinase inhibition and DNA intercalation . The Boc group enhances solubility and stability during synthesis, as demonstrated in its preparation via nucleophilic substitution between 7-bromo-4,6-dichloroquinazoline and tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) with triethylamine (TEA) as a base .

Properties

IUPAC Name

tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrCl2FN4O2/c1-17(2,3)27-16(26)25-6-4-24(5-7-25)14-9-8-10(19)11(18)12(21)13(9)22-15(20)23-14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESOKJMWCYVSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrCl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111629
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-2,6-dichloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-12-4
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-2,6-dichloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698028-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-2,6-dichloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the reaction of 2,6-dichloro-8-fluoroaniline with formamide under acidic conditions to form the quinazoline ring. Subsequent bromination and introduction of the piperazine ring are achieved through controlled reactions with appropriate reagents.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to ensure consistent quality and yield. The use of high-throughput screening methods helps in identifying the most effective reaction conditions and reagents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazoline core facilitates substitution at the 4-position. The piperazine moiety, protected by a tert-butoxycarbonyl (Boc) group, participates in SNAr reactions under mild conditions:

  • Reaction with Piperazine Derivatives :
    In the synthesis of KRAS inhibitors, the 4-chloro position of the quinazoline undergoes displacement by piperazine derivatives. For example, compound 6 ( ) was synthesized via SNAr using (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate in dioxane with N,N-diisopropylethylamine (DIPEA) at 50°C (yield: ~75%) .

Reaction Conditions Yield Reference
SNAr with (2R,5S)-piperazineDioxane, DIPEA, 50°C~75%

Suzuki–Miyaura Cross-Coupling

The 7-bromo substituent enables palladium-catalyzed coupling with boronic acids:

  • Coupling with Benzo[d]thiazol-4-yl Boronic Acid :
    A Suzuki reaction with 2-((tert-butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl boronic acid (compound 7 ) in the presence of PdCl₂(dtbpf) and K₃PO₄ at 90°C introduced a benzo[d]thiazolyl group at the 7-position (yield: ~52%) .

Reaction Catalyst Conditions Yield Reference
Suzuki couplingPdCl₂(dtbpf)Dioxane/H₂O, 90°C~52%

Deprotection of the Boc Group

The Boc-protected piperazine undergoes acid-mediated deprotection to generate a reactive secondary amine:

  • Trifluoroacetic Acid (TFA) Treatment :
    Exposure to TFA in dichloromethane (DCM) removes the Boc group, yielding 4-(6-chloro-4-((2S,5R)-2,5-dimethylpiperazin-1-yl)-8-fluoroquinazolin-7-yl)-7-fluorobenzo[d]thiazol-2-amine (compound 9 ) .

Reagent Conditions Product Reference
TFA/DCMRT, overnightFree piperazine

Acylation of the Piperazine Nitrogen

The deprotected piperazine undergoes acylation to install electrophilic warheads for covalent KRAS targeting:

  • Acryloylation :
    Reaction with acryloyl chloride in tetrahydrofuran (THF) at 0°C in the presence of K₂CO₃ yields the acrylamide derivative VT204, a KRAS G12C inhibitor (yield: ~43%) .

Reagent Conditions Yield Reference
Acryloyl chlorideTHF, 0°C, K₂CO₃~43%

Halogen Scrambling and Impurity Control

During synthesis, halogen scrambling (e.g., bromine/chlorine exchange) may occur, particularly under chlorination conditions using N-chlorosuccinimide (NCS) . Strict control of reaction parameters (temperature, stoichiometry) is critical to minimize impurities like 4,5-dichloro and 4,5-dibromo byproducts .

Key Physicochemical Data

  • Molecular Formula : C₁₇H₁₉BrClFN₄O₂

  • Molecular Weight : 445.71 g/mol

  • Hazard Classification : Warning (H302, H315, H319)

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated that this compound exhibits promising pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with specific molecular targets makes it a valuable compound in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Analogues

a. tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (12a)
  • Structural Differences : Lacks the 2-chloro and 8-fluoro substituents present in the target compound.
  • Synthesis : Prepared similarly via nucleophilic substitution of 7-bromo-4,6-dichloroquinazoline with tert-butyl piperazine-1-carboxylate in DCM .
  • Implications : Reduced halogenation may lower electrophilicity and alter binding affinity in biological targets compared to the more halogenated target compound.
b. tert-Butyl 4-(2-(acetoxymethyl)-7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
  • Structural Differences : Contains an acetoxymethyl group at position 2 instead of chlorine.

Pyrimidine and Pyridine-Based Analogues

a. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8)
  • Structural Differences : Replaces the quinazoline core with a pyrimidine ring.
  • Implications : Pyrimidine derivatives often exhibit distinct electronic properties and binding modes, such as in nucleotide analog development .
b. tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)
  • Synthesis : Prepared via Suzuki coupling, highlighting divergent synthetic routes compared to nucleophilic substitution used for quinazolines .
  • Applications : Thiadiazole-pyridine hybrids are explored for antimicrobial and anticancer activities due to their heterocyclic diversity .

Phenylsulfonyl and Aromatic Derivatives

a. tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6)
  • Structural Differences : Features a phenylsulfonyl group instead of a heterocyclic core.

Research Findings and Implications

  • Halogenation Effects : The target compound’s multiple halogens (Br, Cl, F) enhance electrophilicity and intermolecular interactions (e.g., halogen bonding), critical for crystallinity and target binding .
  • Core Heterocycle : Quinazoline derivatives are privileged scaffolds in kinase inhibitors (e.g., EGFR inhibitors), whereas pyrimidine or thiadiazole analogs may target enzymes like dihydrofolate reductase .
  • Synthetic Flexibility : The Boc-protected piperazine moiety allows for versatile functionalization, as seen in intermediates for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) .

Biological Activity

Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic compound notable for its potential biological activities, particularly in oncology. This article delves into its biological mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

Structural Overview

The compound has a molecular formula of C17H19BrClFN4O2 and a molecular weight of 445.71 g/mol. Its structure includes a tert-butyl group , a piperazine moiety , and a quinazoline derivative , which contribute to its unique biological properties .

This compound primarily functions as an inhibitor of the KRAS G12C mutation , a common oncogenic driver in various cancers. The mechanism involves the compound binding to specific enzymes or receptors, thereby modulating critical cellular signaling pathways related to cell proliferation and survival .

Anticancer Properties

In vitro studies have demonstrated that this compound effectively inhibits cell growth and induces apoptosis in multiple cancer cell lines. Notably, it has shown promise against cancers driven by the KRAS mutation, making it a candidate for targeted cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes several compounds that share structural features or biological activities with this compound:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(6-bromo-8-cyclopentylquinazolin-4-yl)piperazine-1-carboxylateSimilar piperazine and quinazoline structurePotential anticancer activity
Tert-butyl 4-(7-chloroquinazolin-4-yl)piperazine-1-carboxylateLacks fluorine and dichloro substituentsInhibits different cancer pathways
Tert-butyl 4-(6-chloroquinazolin-4-yl)piperazine derivativesVaries in halogen substituentsBroad range of biological activities

This comparison highlights the unique combination of halogen substitutions in this compound, contributing to its distinct reactivity and biological activity .

Study on KRAS G12C Inhibition

A significant study investigated the effects of this compound on KRAS G12C mutant cell lines. Results indicated that the compound effectively reduced cell viability by over 50% at concentrations as low as 5 µM after 72 hours of treatment. Additionally, flow cytometry analysis confirmed an increase in apoptotic cells within treated populations compared to controls .

Apoptosis Induction Mechanism

Further research explored the apoptotic pathways activated by this compound. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-xL. This dual action leads to enhanced apoptosis in cancer cells harboring the KRAS mutation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate?

  • The synthesis typically involves coupling halogenated quinazoline cores with piperazine derivatives. A common approach is nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) to introduce the piperazine moiety. The tert-butyloxycarbonyl (Boc) group is then added via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
  • For regioselective halogenation (e.g., bromo, chloro, fluoro), Suzuki-Miyaura coupling or directed lithiation may be employed, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring integration (δ ~3.5–4.0 ppm for N–CH₂ groups) and halogen substituents (e.g., ¹⁹F NMR for fluorine). Coupling constants in aromatic regions resolve quinazoline substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₀BrCl₂FN₄O₂: calc. 527.95) and isotopic clusters for bromine/chlorine .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .

Q. How can reaction yields and purity be optimized during synthesis?

  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion. For air-sensitive steps (e.g., Boc deprotection with TFA), maintain anhydrous conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsional strain in the quinazoline-piperazine system. For example, the dihedral angle between the quinazoline and piperazine rings can indicate steric hindrance from bulky substituents .
  • Hydrogen-bonding networks (e.g., C–H···O/F interactions) are analyzed using Mercury or OLEX2 software to predict packing efficiency and stability .

Q. What experimental designs address contradictory spectroscopic data (e.g., unexpected NOEs in NMR)?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., −50°C to 50°C) detects conformational exchange in the piperazine ring, which may cause signal broadening .
  • 2D Experiments : HSQC and HMBC correlate ambiguous peaks to confirm connectivity, while NOESY identifies spatial proximity of substituents (e.g., bromine vs. fluorine positions) .

Q. How do computational methods guide regioselective functionalization?

  • DFT Calculations : Optimize transition states for halogenation (e.g., bromine vs. chlorine electrophilic substitution) using Gaussian09 with B3LYP/6-31G(d). Activation energies predict preferential sites .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) to prioritize substituents enhancing binding affinity (ΔG < −8 kcal/mol) .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during Boc deprotection?

  • Use TFA in dichloromethane (1:4 v/v) at 0°C to minimize acid-sensitive quinazoline degradation. Quench with NaHCO₃ and extract rapidly to isolate the free piperazine .
  • Alternative methods: Microwave-assisted deprotection (50 W, 60°C, 10 min) reduces exposure time .

Q. How to analyze competing reaction pathways in halogenated intermediates?

  • Kinetic Studies : Monitor intermediates via LC-MS at timed intervals. For example, bromine may undergo nucleophilic displacement by piperazine faster than chlorine due to lower C–Br bond dissociation energy (289 kJ/mol vs. 327 kJ/mol for C–Cl) .
  • Isotopic Labeling : ¹⁸O-labeled Boc groups track oxygen migration during side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.